"3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride" physical properties
"3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride" physical properties
An In-depth Technical Guide to the Physicochemical Characterization of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Hydrochloride
Introduction
3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a chiral amino alcohol derivative whose structure presents significant interest for synthetic and medicinal chemistry. As a building block, its utility in the development of novel compounds is contingent upon a thorough understanding of its fundamental physical and chemical properties.[1] The hydrochloride salt form is of particular importance, as it is often employed to enhance the stability and aqueous solubility of amine-containing molecules, facilitating their handling, formulation, and biological application.
This guide provides a comprehensive overview of the core physical properties of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of data points to explain the causality behind experimental choices and to provide actionable, self-validating protocols for its characterization. The focus is on establishing a robust physicochemical profile, a critical first step in any research or development pipeline.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation of all subsequent analysis. This section details the fundamental structural and identifying information for the target compound.
Nomenclature and Key Identifiers
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Systematic (IUPAC) Name: 3-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride
The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. This conversion is a standard and crucial step for improving the compound's handling characteristics, particularly its solubility in polar solvents.
Molecular Structure and Rationale for Salt Formation
The structure consists of a propanol backbone with an amino group and a 2-chlorophenyl substituent at the C3 position. The presence of the amino group provides a site for protonation, readily forming the hydrochloride salt.
Caption: Protonation of the free base to form the hydrochloride salt.
Macroscopic and Thermal Properties
The observable physical state and thermal behavior are primary indicators of a compound's identity and purity.
Physical State and Appearance
The free base, 3-Amino-3-(2-chlorophenyl)propan-1-ol, is described as a pale-yellow to yellow-brown solid.[3] Amine hydrochloride salts are typically white to off-white crystalline solids. Any significant deviation from this expected appearance should prompt further purity analysis, as coloration may indicate the presence of impurities or degradation products.
Melting Point Analysis
The melting point is a critical, readily determined physical constant that provides a primary indication of purity. A sharp melting range is characteristic of a pure substance, whereas a broad range often signifies impurities, which depress and widen the melting range.
The choice of a capillary melting point apparatus (e.g., compliant with USP <741> standards) is based on its precision and the small sample quantity required. The rate of temperature ramp is critical; a slow ramp (1-2 °C/minute) near the expected melting point is necessary to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
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Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent. Grind the crystalline solid into a fine, uniform powder.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing ensures efficient and uniform heat transfer.
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Measurement:
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Place the capillary tube into the heating block of the melting point apparatus.
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Set a rapid heating ramp (10-15 °C/minute) to approach the approximate melting temperature.
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Once within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute.
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample becomes a clear liquid (T₂).
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The melting range is reported as T₁ - T₂.
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Validation: Perform the measurement in triplicate to ensure reproducibility.
Solubility Profile
Solubility is a key parameter for drug development, influencing everything from reaction conditions to bioavailability. The hydrochloride salt form is expected to confer significant aqueous solubility compared to the free base due to the ionic nature of the protonated amine.
A systematic approach to solubility testing across a panel of solvents with varying polarities provides a comprehensive profile. The choice of solvents (e.g., water, ethanol, DMSO, dichloromethane) reflects common media used in synthesis, purification, and biological assays. Equilibrium solubility is determined by allowing the system to reach saturation, ensuring the measured value is thermodynamically stable and not a reflection of a supersaturated, metastable state.
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Setup: In separate vials, add an excess amount of the compound (e.g., 10-20 mg) to a fixed volume (e.g., 1 mL) of each test solvent.
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Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used to ensure continuous mixing.
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Sample Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.
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Analysis: Carefully extract a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.
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Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Spectroscopic Characterization
Spectroscopic techniques provide unambiguous confirmation of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the 2-chlorophenyl ring (typically in the 7.0-7.5 ppm range), the methine proton adjacent to the amino and phenyl groups, and the methylene protons of the propanol chain. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Expected signals include those for the six carbons of the aromatic ring, and the three distinct carbons of the propanol backbone.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride include:
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O-H Stretch: A broad band around 3300-3400 cm⁻¹ from the alcohol group.
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N-H Stretch: A broad band in the 3000-3200 cm⁻¹ region, characteristic of the ammonium (R-NH₃⁺) salt.
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C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region.
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C-Cl Stretch: A signal in the 700-800 cm⁻¹ region.
The NIST spectral database for a related compound, 3-amino-1-propanol, shows characteristic broad O-H and N-H stretches, providing a reference for interpreting the spectrum of the title compound.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the molecular ion of the free base [M+H]⁺, corresponding to the protonated form of C₉H₁₂ClNO. Predicted collision cross section data for this ion and other adducts are available in databases like PubChemLite, which can aid in structural confirmation.[7]
Summary of Physicochemical Properties and Characterization Workflow
This section consolidates the physical property data and presents a logical workflow for the comprehensive characterization of a new batch of the compound.
Data Summary Table
| Property | Data for Free Base | Expected Data for Hydrochloride Salt |
| Molecular Formula | C₉H₁₂ClNO[2][3][5] | C₉H₁₃Cl₂NO |
| Molecular Weight | 185.65 g/mol [2][3] | 222.11 g/mol |
| CAS Number | 21464-51-7[2][3][4] | Not specifically assigned |
| Appearance | Pale-yellow to Yellow-brown Solid[3] | White to off-white crystalline solid |
| Melting Point | Not available | To be determined experimentally |
| Solubility | Low in aqueous media (predicted) | Enhanced solubility in polar solvents (e.g., water, ethanol) |
Comprehensive Characterization Workflow
The following workflow ensures that any new sample of the material is rigorously and systematically characterized for identity, purity, and consistency.
Caption: A logical workflow for the physicochemical characterization.
Conclusion
A comprehensive characterization of the physical properties of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is essential for its effective use in research and development. By employing the systematic workflows and validated protocols outlined in this guide—from basic visual and thermal analysis to advanced spectroscopic confirmation—researchers can ensure the identity, purity, and consistency of their material. This foundational dataset is indispensable for achieving reproducible results in synthesis, formulation, and biological evaluation, ultimately accelerating the path of discovery and development.
References
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PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. Retrieved from [Link]
-
AlchemyPharm. (n.d.). CAS 34839-13-9 | (S)-1-Amino-3-chloro-2-propanol hydrochloride. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 34839-13-9,(S)-1-Amino-3-chloro-2-propanol hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride (C9H12ClNO). Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Amino-1-propanol, hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 21464-51-7 | Product Name : 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride (C9H12ClNO). Retrieved from [Link]
- Google Patents. (n.d.). CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride.
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
Chem-Impex. (n.d.). (R)-3-Amino-3-phenyl-1-propanol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 68208-26-4 CAS MSDS (3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-Propanol, 3-amino- [webbook.nist.gov]
- 7. PubChemLite - 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride (C9H12ClNO) [pubchemlite.lcsb.uni.lu]
